Cloniprazepam

Übersicht

Beschreibung

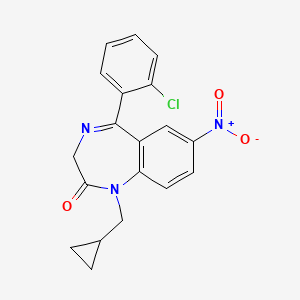

Cloniprazepam is a benzodiazepine derivative and a prodrug of clonazepam, 7-aminoclonazepam, and other metabolites . It is known for its sedative, anxiolytic, and anticonvulsant properties. This compound is categorized as a designer drug and a new psychoactive substance (NPS) .

Wirkmechanismus

Target of Action

Cloniprazepam, also known as Kloniprazepam, is a benzodiazepine derivative . Its primary target is the gamma-aminobutyric acid (GABA) receptors found in neuron synapses . GABA is considered the principal inhibitory neurotransmitter in the human body .

Mode of Action

The mechanism of action of this compound appears to involve the enhancement of GABA receptor responses . When GABA binds to GABA(a) receptors, chloride ions are conducted across neuron cell membranes via an ion channel in the receptors . This action results in the suppression of the spike-and-wave discharge in absence seizures by depressing nerve transmission in the motor cortex .

Biochemical Pathways

This compound is a prodrug of clonazepam, 7-aminoclonazepam, and other metabolites . Some of the minor metabolites include 3-hydroxyclonazepam and 6-hydroxyclonazepam, 3-hydroxythis compound and ketothis compound with a ketone group formed where the 3-hydroxy group was . These metabolites are part of the metabolic pathway of this compound .

Pharmacokinetics

This compound is rapidly absorbed with a bioavailability of >80% . Its volume of distribution is 1.5–4.4 L/kg, and plasma protein binding is 86% . The pharmacokinetic properties of this compound are common among benzodiazepines and include anticonvulsive, sedative, muscle relaxing, and anxiolytic effects .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its enhancement of GABA receptor responses . This enhancement leads to the suppression of the spike-and-wave discharge in absence seizures by depressing nerve transmission in the motor cortex .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Organisms must adapt themselves to these changes if they are to survive and reproduce . A specific aspect of the adaptation is the mechanism by which organisms try to maintain homeostasis in respect to the chemical environment

Biochemische Analyse

Biochemical Properties

Cloniprazepam interacts with various enzymes and proteins in the body. The main metabolic steps of this compound involve N-dealkylation, hydroxylation, and reduction of the nitro function .

Cellular Effects

As a benzodiazepine derivative, it is likely to influence cell function by modulating the activity of GABA receptors, which are major inhibitory neurotransmitter receptors in the nervous system .

Molecular Mechanism

At the molecular level, this compound likely exerts its effects through binding interactions with GABA receptors, leading to enhanced inhibitory neurotransmission . This can result in changes in neuronal excitability and gene expression.

Metabolic Pathways

This compound is involved in several metabolic pathways. Some of the minor metabolites include 3-hydroxyclonazepam and 6-hydroxyclonazepam, 3-hydroxythis compound, and ketothis compound with a ketone group formed where the 3-hydroxy group was .

Vorbereitungsmethoden

The synthesis of cloniprazepam involves several steps, starting with the preparation of the core benzodiazepine structure. The synthetic route typically includes the following steps:

Formation of the benzodiazepine core: This involves the cyclization of appropriate precursors to form the benzodiazepine ring.

Introduction of substituents: The 2-chlorophenyl and 7-nitro groups are introduced through electrophilic aromatic substitution reactions.

Industrial production methods for this compound are similar to those used for other benzodiazepines, involving large-scale synthesis and purification processes to ensure high purity and yield .

Analyse Chemischer Reaktionen

Cloniprazepam unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: This compound kann oxidiert werden, um 3-Hydroxythis compound und Ketothis compound zu bilden.

Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln und 7-Aminoclonazepam bilden.

Substitution: Elektrophile aromatische Substitutionsreaktionen können verschiedene Substituenten am Benzodiazepin-Ring einführen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind 3-Hydroxythis compound, Ketothis compound und 7-Aminoclonazepam .

Wissenschaftliche Forschungsanwendungen

Cloniprazepam hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Aktivität von Gamma-Aminobuttersäure (GABA) an GABA_A-Rezeptoren im Gehirn verstärkt . Dies führt zu einer erhöhten Chloridionenleitfähigkeit, was zur Hyperpolarisation des Neurons und zur Hemmung der neuronalen Aktivität führt . Die primären molekularen Ziele sind die GABA_A-Rezeptoren, die für die sedativen, anxiolytischen und antikonvulsiven Wirkungen der Verbindung verantwortlich sind .

Vergleich Mit ähnlichen Verbindungen

Cloniprazepam ähnelt anderen Benzodiazepinen wie Clonazepam, Clonazolam und Clorazolam . Es ist jedoch aufgrund seiner spezifischen chemischen Struktur einzigartig, die eine Cyclopropylmethylgruppe und eine Nitrogruppe in der 7-Position umfasst . Diese strukturelle Einzigartigkeit trägt zu seinem unterschiedlichen pharmakologischen Profil und seinem Stoffwechselweg bei .

Ähnliche Verbindungen umfassen:

Eigenschaften

IUPAC Name |

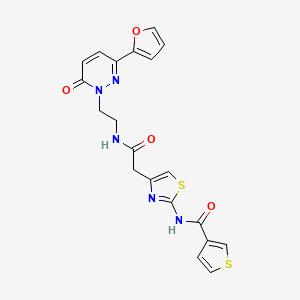

5-(2-chlorophenyl)-1-(cyclopropylmethyl)-7-nitro-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3/c20-16-4-2-1-3-14(16)19-15-9-13(23(25)26)7-8-17(15)22(11-12-5-6-12)18(24)10-21-19/h1-4,7-9,12H,5-6,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSYKGYLSFXNTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893511 | |

| Record name | Cloniprazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1998158-84-1 | |

| Record name | Cloniprazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1998158841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloniprazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLONIPRAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSL4SM8QYP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-1-(4-fluorobenzyl)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2868266.png)

![ethyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2868269.png)

![6-cyano-N-[4-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2868276.png)

![2',3'-DIHYDROSPIRO[CYCLOHEXANE-1,1'-INDEN]-2-EN-4-ONE](/img/structure/B2868277.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylbenzamide](/img/structure/B2868280.png)

![7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2868287.png)